N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide
CAS No.: 863512-83-8
Cat. No.: VC11893336
Molecular Formula: C19H15F3N2OS
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863512-83-8 |
|---|---|
| Molecular Formula | C19H15F3N2OS |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-4-7-14(11-15)17(25)23-10-9-16-12-26-18(24-16)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,23,25) |
| Standard InChI Key | QBTVTONFHSMAQU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical components:
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Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.
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Phenyl substitution: A benzene ring attached to the thiazole’s 2-position.
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Benzamide-trifluoromethyl system: A 3-(trifluoromethyl)benzamide group linked via an ethyl chain to the thiazole’s 4-position .
This configuration combines aromaticity (from the phenyl and thiazole rings) with polar functional groups (amide and trifluoromethyl), potentially influencing solubility and target binding.
Table 1: Key Molecular Descriptors
Spectroscopic and Computational Data
PubChem records provide computed molecular properties, including:
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Topological Polar Surface Area: 86.7 Ų, suggesting moderate membrane permeability .
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XLogP3: 4.3, indicating significant lipophilicity compatible with blood-brain barrier penetration .
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Hydrogen Bond Donor/Acceptor Count: 1 donor (amide NH) and 5 acceptors (thiazole S/N, amide O, trifluoromethyl F) .
Synthetic Pathways and Optimization Challenges
Hypothesized Synthesis Strategy
While no published protocol exists for this specific compound, VulcanChem proposes a multi-step route:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones, following the Hantzsch thiazole synthesis.
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Ethyl Linker Installation: Alkylation of the thiazole’s 4-position with a bromoethyl intermediate.
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Benzamide Coupling: Reaction of the ethylamine intermediate with 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions.
Critical challenges include:
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Regioselective functionalization of the thiazole ring.
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Minimizing racemization during amide bond formation.
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Purification difficulties due to the compound’s high lipophilicity.
Analytical Characterization
Successful synthesis would require validation via:
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¹H/¹³C NMR: Expected signals include:
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δ 7.5–8.5 ppm (aromatic protons from phenyl and benzamide).
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δ 3.5–4.0 ppm (ethyl linker CH₂ groups).
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Characteristic CF₃ singlet at δ ~120 ppm in ¹⁹F NMR.
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HRMS: Molecular ion peak at m/z 376.0984 (calculated for C₁₉H₁₅F₃N₂OS⁺) .
Biological Activity Predictions and Structure-Activity Relationships
Anticancer Mechanisms
Thiazole derivatives demonstrate dual kinase inhibition and apoptosis induction. Notable precedents include:
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Compound 23: Thiazole-pyridine hybrid with IC₅₀ = 5.71 µM against MCF-7 cells via ERK pathway suppression .
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Analog 21: 5-(2′-Indolyl)thiazole showing selectivity for HT29 colon cancer cells (IC₅₀ = 10 µM) through tubulin polymerization inhibition .
Structural parallels suggest the subject compound may:
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Bind ATP pockets in tyrosine kinases via the benzamide carbonyl.
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Induce oxidative stress through thiazole-mediated redox cycling .
Research Gaps and Future Directions
Priority Investigations
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In Vitro Screening:
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NCI-60 human tumor cell line panel for cytotoxicity profiling.
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Kinase inhibition assays (EGFR, VEGFR, CDK2).
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ADMET Profiling:
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Cytochrome P450 inhibition potential.
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Plasma protein binding using ultrafiltration.
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Structural Optimization:
Computational Modeling Needs
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